Cas no 74420-04-5 (1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine)
![1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine structure](https://www.kuujia.com/scimg/cas/74420-04-5x500.png)
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD27965716
- Inchi: 1S/C14H11ClN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: XMXQYGXKPXYNAJ-UHFFFAOYSA-N
- SMILES: C12N(CC3=CC=CC=C3)C=CC1=C(Cl)C=CN=2
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D622592-5g |
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine |
74420-04-5 | 95% | 5g |
$1700 | 2025-02-22 | |
eNovation Chemicals LLC | D622592-5g |
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine |
74420-04-5 | 95% | 5g |
$1700 | 2024-08-03 | |
eNovation Chemicals LLC | D622592-5g |
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine |
74420-04-5 | 95% | 5g |
$1700 | 2025-02-18 |
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine Related Literature
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction to CAS No. 74420-04-5: 1-Benzyl-4-Chloro-1H-Pyrrolo[2,3-b]Pyridine
The compound CAS No. 74420-04-5, also known as 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic compound with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are fused bicyclic systems combining a pyrrole ring and a pyridine ring. The presence of a benzyl group at position 1 and a chlorine atom at position 4 introduces unique electronic and steric properties, making it a valuable molecule for various applications.
Pyrrolopyridines have been extensively studied due to their potential as building blocks in drug discovery and materials science. The benzyl group in this compound contributes to increased lipophilicity, enhancing its ability to interact with biological targets. Meanwhile, the chlorine substituent at position 4 introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in chemical reactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. Researchers have explored various strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These methods not only improve yield but also enhance the purity of the final product, making it more suitable for downstream applications.
The structural uniqueness of this compound has led to its exploration in drug design, particularly in targeting G-protein coupled receptors (GPCRs) and kinases. Studies have shown that 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine exhibits promising activity in preclinical models of cancer and neurodegenerative diseases. Its ability to modulate specific signaling pathways makes it a potential candidate for therapeutic intervention.
In addition to its pharmacological applications, this compound has also been investigated for its electronic properties in materials science. The fused aromatic system contributes to high stability and conductivity, making it a candidate for organic electronics applications such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated its potential as an electron transport layer material in organic photovoltaics (OPVs), highlighting its versatility across multiple disciplines.
The synthesis of CAS No. 74420-04-5 involves a series of well-defined steps that ensure high regioselectivity and stereoselectivity. Key intermediates include benzyl pyrrole derivatives and chlorinated pyridines, which are carefully manipulated to achieve the desired product. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has facilitated precise characterization of the compound, ensuring its quality and consistency.
From an environmental standpoint, researchers have also evaluated the eco-friendly aspects of this compound's synthesis. Green chemistry principles have been incorporated into the production process, minimizing waste generation and reducing reliance on hazardous solvents. This approach aligns with global efforts to promote sustainable chemical practices while maintaining high standards of product performance.
In conclusion, CAS No. 74420-04-5: 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine stands as a versatile molecule with wide-ranging applications in drug discovery, materials science, and organic electronics. Its unique structure and functional groups make it a valuable asset for researchers seeking innovative solutions across these fields.
74420-04-5 (1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine) Related Products
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)




